molecular formula C10H22O4Si B3167167 Triethoxysilylbutyraldehyde CAS No. 917773-12-7

Triethoxysilylbutyraldehyde

Cat. No.: B3167167
CAS No.: 917773-12-7
M. Wt: 234.36 g/mol
InChI Key: AUNDWZCDAOTGDQ-UHFFFAOYSA-N
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Description

Significance of Aldehyde-Functionalized Organosilanes in Contemporary Chemistry

Aldehyde-functionalized organosilanes are a class of molecules that play a crucial role in modern chemistry. Their dual nature allows for the covalent linkage of organic and inorganic materials. smolecule.com The aldehyde group provides a reactive site for a variety of organic transformations, including Schiff base formation with primary amines, while the silane (B1218182) moiety can form durable bonds with inorganic substrates like silica (B1680970), titanium, and other metal oxides. gelest.com This unique characteristic makes them indispensable as coupling agents, surface modifiers, and crosslinking agents in the synthesis of advanced materials. lookchem.compubcompare.ai The ability to bridge the organic and inorganic realms opens up possibilities for creating novel hybrid materials with tailored properties. smolecule.commdpi.com

Multifunctional Nature of Triethoxysilylbutyraldehyde: Bridging Organic and Inorganic Domains

This compound (TESBA) epitomizes the multifunctional nature of aldehyde-functionalized organosilanes. smolecule.com Its structure, featuring a reactive aldehyde and a hydrolyzable triethoxysilyl group, allows it to act as a molecular bridge. smolecule.com The triethoxysilyl end can covalently bond to inorganic surfaces through hydrolysis and condensation reactions, forming stable siloxane bonds. smolecule.comgelest.com Simultaneously, the terminal aldehyde group is available for further chemical reactions, such as forming imines with amine-containing molecules. This dual reactivity is the cornerstone of its utility, enabling the creation of complex, functionalized materials for a wide array of applications. seoultech.ac.kr

Historical Context and Evolution of this compound Research Trajectories

The development of organosilane chemistry, in general, has been driven by the need for robust coupling agents in various industries. The specific exploration of aldehyde-functionalized silanes like TESBA is a more recent advancement, spurred by the growing interest in creating sophisticated hybrid materials and functionalized surfaces. Initial research focused on its synthesis and basic reactivity. Over time, research has expanded into its diverse applications, including its use in the fabrication of biosensors, the development of advanced aerogels, and the modification of nanoparticles for biomedical purposes. pubcompare.ai Recent studies have delved into its role in creating "smart" materials that can respond to specific stimuli, highlighting the evolving and expanding scope of TESBA research. seoultech.ac.kr

Chemical Profile of this compound

PropertyValue
IUPAC Name 4-triethoxysilylbutanal
Molecular Formula C10H22O4Si
Molecular Weight 234.36 g/mol
CAS Number 917773-12-7, 88276-92-0
Appearance Colorless liquid

This table is populated with data from authoritative sources. nih.govguidechem.com

Molecular Structure and Isomerism

This compound consists of a four-carbon chain (butanal) where a triethoxysilyl group is attached to one end and an aldehyde group to the other. The silicon atom is bonded to three ethoxy groups and the butyl chain. It is important to note that commercial preparations of this compound may contain isomers such as 3-triethoxysilyl-2-methylpropanal and the cyclic siloxy acetal, 2,2,6-triethoxy-1-oxa-2-silacyclohexane. gelest.com

Reactivity of the Aldehyde and Triethoxysilyl Functional Groups

The chemical behavior of this compound is dictated by its two distinct functional groups:

Aldehyde Group: This group is susceptible to a range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, and readily reacts with primary amines to form stable Schiff bases (imines). This reactivity is fundamental to its application in bioconjugation and surface functionalization with organic molecules.

Triethoxysilyl Group: The ethoxy groups attached to the silicon atom are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (Si-OH). smolecule.com These silanol groups can then condense with hydroxyl groups present on the surfaces of inorganic materials like silica, glass, and metal oxides, forming robust covalent siloxane (Si-O-Si) bonds. smolecule.comgelest.com This process allows for the firm anchoring of the molecule onto inorganic substrates.

Synthesis and Manufacturing Processes

Primary Synthesis Routes: Hydrosilylation

The principal method for synthesizing this compound is through the hydrosilylation of an appropriate unsaturated aldehyde with a triethoxysilane (B36694). smolecule.comresearchgate.net This reaction typically involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. researchgate.netrsc.org While specific details for TESBA's industrial synthesis are proprietary, the general principles of hydrosilylation are well-established in organosilicon chemistry. colab.wsgoogle.com

Alternative Synthetic Methodologies

While hydrosilylation is the dominant route, other synthetic strategies for organosilanes exist, such as those involving Grignard reagents or direct synthesis methods. However, for aldehyde-functionalized silanes like TESBA, hydrosilylation offers a more direct and efficient pathway. researchgate.net Recent advancements in catalysis, including the use of visible-light photoredox catalysis, are also expanding the toolbox for organosilane synthesis. sioc-journal.cn

Purification and Characterization Techniques

Following synthesis, this compound is purified to remove catalysts, solvents, and byproducts. This is often achieved through distillation under reduced pressure. The purity and identity of the final product are confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of the characteristic aldehyde and siloxane functional groups.

Applications in Material Science and Polymer Chemistry

Surface Modification and Functionalization

A primary application of this compound is in the surface modification of various materials. smolecule.com By treating a substrate with TESBA, its surface properties can be significantly altered. For instance, it has been used to functionalize titanium surfaces to enhance the adhesion of biocompatible polymers like chitosan (B1678972). gelest.comresearchgate.net This surface functionalization is critical for improving the performance of biomedical implants. The process involves the covalent bonding of the silane to the metal oxide surface, leaving the aldehyde groups exposed for subsequent reactions. smolecule.comgelest.com

Role as a Coupling Agent

As a coupling agent, this compound acts as a molecular bridge to improve the adhesion and compatibility between dissimilar materials, particularly between inorganic fillers and organic polymer matrices. gelest.comlookchem.com The silane end of the molecule bonds to the inorganic material, while the aldehyde end can react with the polymer, creating a more robust and durable composite material. gelest.com

Use in Polymer Synthesis and Modification

This compound is also utilized in the synthesis and modification of polymers. researchgate.netx-mol.com It can be incorporated into polymer chains to introduce pendant aldehyde groups, which can then be used for further functionalization or crosslinking. lookchem.comresearchgate.net For example, it has been employed in the creation of polymer platforms where the aldehyde groups are converted to other functionalities through reactions like reductive etherification. researchgate.net

Application as a Crosslinking Agent

The dual functionality of this compound makes it an effective crosslinking agent. It can be used to create three-dimensional networks in polymers and hybrid materials. A notable example is its use in the formation of tannin-silica aerogels, where it covalently links the tannin and silica components, resulting in materials with high porosity and stability. nih.govmdpi.com The extent of crosslinking can be controlled to tailor the final properties of the material. mdpi.comnih.gov

Functionalization of Nanoparticles for Advanced Applications

In the field of nanotechnology, this compound is employed to functionalize the surfaces of nanoparticles. pubcompare.ailatech.edu This surface modification can enhance their dispersibility, biocompatibility, and cellular uptake for biomedical applications. nih.govnih.gov For instance, silica nanoparticles functionalized with TESBA can have biomolecules attached to their surface via the aldehyde groups, enabling their use in targeted drug delivery or as biosensors. smolecule.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-triethoxysilylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNDWZCDAOTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917773-12-7, 88276-92-0
Record name Triethoxysilylbutyraldehyde
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Record name 4-Triethoxysilylbutyraldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Triethoxysilylbutyraldehyde and Its Derivatives

Established Synthetic Pathways for Triethoxysilylbutyraldehyde (e.g., Reaction of Butyraldehyde (B50154) with Triethoxysilane)

The primary and most established method for synthesizing this compound involves the direct reaction of butyraldehyde with triethoxysilane (B36694). This reaction typically proceeds under mild conditions and often in the presence of a catalyst. The core of this synthesis is the hydrosilylation reaction, where the silicon-hydride bond of triethoxysilane adds across the carbon-oxygen double bond of the aldehyde group in butyraldehyde. This process results in the formation of the desired this compound product.

The general reaction can be represented as follows:

CH₃CH₂CH₂CHO + HSi(OCH₂CH₃)₃ → CH₃CH₂CH₂(CH(OSi(OCH₂CH₃)₃))H

This pathway is favored for its directness and the availability of the starting materials. The resulting product is a colorless liquid with good reactivity, making it suitable for a variety of applications. guidechem.com

Catalytic Approaches in this compound Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic approaches have been explored. Catalysts are crucial in facilitating the hydrosilylation reaction between butyraldehyde and triethoxysilane, often leading to higher yields and milder reaction conditions. While specific proprietary catalysts are often used in industrial production, research has investigated the use of various metal complexes. These catalysts work by activating the Si-H bond of the triethoxysilane, making it more susceptible to nucleophilic attack by the aldehyde. The choice of catalyst can influence the reaction rate and the formation of potential byproducts. The development of efficient and reusable catalysts remains an active area of research to make the synthesis more cost-effective and environmentally friendly. researchgate.net

Derivatization Strategies via the Aldehyde Moiety

The aldehyde functional group in this compound provides a versatile handle for a wide range of chemical modifications, allowing for the creation of diverse derivatives. smolecule.com These derivatization strategies are central to its application as a coupling agent and in the construction of complex molecular architectures.

Common derivatization reactions involving the aldehyde moiety include:

Reductive Amination: The aldehyde group can react with primary amines to form an imine (Schiff base), which can then be reduced to a stable secondary amine linkage. This is a widely used method for immobilizing biomolecules, such as proteins and antibodies, onto surfaces functionalized with TESBA. nih.govresearchgate.net

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 4-(triethoxysilyl)butanoic acid. smolecule.com This derivative introduces a new functional group that can participate in different coupling chemistries, such as amide bond formation.

Reduction: The aldehyde group can be reduced to a primary alcohol. smolecule.com This transformation alters the reactivity and physical properties of the molecule, opening up possibilities for further reactions typical of alcohols.

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, allowing for the introduction of a carbon-carbon double bond with specific stereochemistry.

Aldol (B89426) Condensation: The aldehyde can participate in aldol condensation reactions with other carbonyl-containing compounds to form β-hydroxy aldehydes or ketones, which can be further dehydrated to α,β-unsaturated carbonyls.

These derivatization strategies significantly expand the utility of this compound, enabling its integration into a wide array of materials and systems.

Advanced Synthetic Routes for Functionalized Silane (B1218182) Architectures

Beyond the synthesis of the core molecule, advanced strategies have been developed to create complex, functionalized silane architectures based on this compound. These methods are particularly important for applications in surface engineering and the fabrication of sophisticated materials.

Sequential Synthetic Methods for Surface Functionalization

A key application of this compound is in the surface modification of inorganic substrates like silica (B1680970), titanium, and other metal oxides. researchgate.netgelest.com This is typically achieved through a sequential, two-step process. researchgate.net

First, the triethoxysilyl group of TESBA is hydrolyzed in the presence of surface hydroxyl groups, leading to the formation of stable siloxane bonds (Si-O-Si) and covalently grafting the molecule to the surface. This initial step introduces aldehyde functionalities onto the substrate. rsc.org

The second step involves the reaction of the now surface-bound aldehyde groups with other molecules. For example, chitosan (B1678972) can be covalently bound to a TESBA-modified titanium surface through the reaction of its amino groups with the aldehyde, forming an imine linkage. researchgate.net This sequential approach allows for the controlled, layer-by-layer construction of functional surfaces with tailored properties. mdpi.comresearchgate.net This method has been used to immobilize antibodies and other biomolecules for biosensor applications. mdpi.com

Automated Fabrication of this compound-Derived Silicone-Based Coupling Agents

Recent advancements have focused on the automation of synthetic workflows involving this compound and its derivatives. researchgate.net Automated methods have been developed for the fabrication of silicone-based coupling agents for applications such as enzyme immobilization in proteomics. researchgate.netomicsdi.org

In these automated systems, liquid handling robots can perform the multi-step procedures required for creating immobilized enzyme particles (IEPs). researchgate.net For instance, an automated workflow might involve the initial reaction of TESBA or its oxidized derivative, 4-triethoxysilylbutanoic acid (TESBA), with a solid support, followed by washing steps and the subsequent coupling of an enzyme. researchgate.netresearchgate.net This automated approach offers significant advantages in terms of throughput, reproducibility, and efficiency, enabling the rapid preparation of multiple batches of functionalized materials. researchgate.net Such automated fabrication is crucial for developing high-throughput screening platforms and for the consistent production of advanced materials for various applications. researchgate.net

Elucidation of Reaction Mechanisms and Interfacial Chemistry of Triethoxysilylbutyraldehyde

Hydrolytic and Condensation Reactions of Triethoxysilyl Groups

The triethoxysilyl group is the anchor to inorganic substrates. This anchoring process occurs through a sequence of hydrolysis and condensation reactions.

Formation of Silanol (B1196071) Groups and Subsequent Condensation with Inorganic Hydroxyls

In the presence of water, the ethoxy groups (-OCH2CH3) of triethoxysilylbutyraldehyde undergo hydrolysis to form silanol groups (-Si-OH). smolecule.com This reaction is catalyzed by either acid or base. unm.edu The resulting silanol groups are reactive and can condense with hydroxyl groups (-OH) present on the surface of inorganic materials such as silica (B1680970), glass, or metal oxides. This condensation reaction forms stable siloxane bonds (-Si-O-Substrate), covalently attaching the this compound molecule to the inorganic surface. smolecule.com

Hydrolysis: R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH

Condensation: R-Si(OH)3 + Substrate-OH → R-Si(OH)2-O-Substrate + H2O

This process can continue, with the remaining silanol groups forming further bonds with the substrate or with other silane (B1218182) molecules, creating a cross-linked network at the interface. gelest.com The rate of these reactions is influenced by factors such as pH and the concentration of water. unm.eduresearchgate.net

Schiff Base Formation and Subsequent Chemical Transformations via the Aldehyde Group

The aldehyde group (-CHO) at the other end of the this compound molecule provides the reactive site for attaching organic molecules, particularly those containing primary amine groups.

Reaction with Primary Amines and Reduction Strategies

The aldehyde group readily reacts with primary amines (R-NH2) through a nucleophilic addition and subsequent dehydration to form a Schiff base, which contains a carbon-nitrogen double bond (C=N), also known as an imine. researchgate.netwikipedia.orgresearchgate.net This reaction is a versatile method for immobilizing biomolecules like proteins and enzymes onto functionalized surfaces.

The formation of the Schiff base is a reversible reaction. researchgate.net To create a more stable, permanent bond, the imine bond can be reduced to a secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH4). This reduction step is crucial for applications requiring long-term stability of the immobilized organic molecule.

Reaction Step Reactants Product Bond Type
Schiff Base FormationAldehyde + Primary AmineImineC=N
ReductionImine + Reducing Agent (e.g., NaBH4)Secondary AmineC-N

Mechanisms of Covalent Linkage between this compound and Diverse Substrates

The dual functionality of this compound enables it to act as a robust coupling agent, forming strong covalent links with a wide array of both inorganic and organic materials.

Interfacial Bonding with Metal Oxides (e.g., Silica, Alumina (B75360), Zirconia, Titanium)

The primary mechanism for bonding with metal oxides involves the hydrolysis and condensation of the triethoxysilyl groups. gelest.com Surfaces of materials like silica (SiO2), alumina (Al2O3), zirconia (ZrO2), and titania (TiO2) are typically rich in hydroxyl groups. smolecule.comgelest.com The silanol groups generated from the hydrolysis of this compound readily react with these surface hydroxyls, forming a network of covalent siloxane bonds (-Si-O-Metal). smolecule.comgelest.com This creates a durable and stable attachment of the silane to the inorganic substrate. gelest.com The successful modification of titanium surfaces with this silane has been confirmed by changes in the elemental composition of the surface. smolecule.com

Interaction with Organic Materials through Hydrogen Bonding and Covalent Attachment

On the other end of the molecule, the aldehyde group facilitates interaction with organic materials. The primary mode of interaction is the covalent bond formation with primary amines via a Schiff base, as previously described. smolecule.com This allows for the direct attachment of proteins, polymers, and other organic molecules. Additionally, the aldehyde group can participate in hydrogen bonding with suitable functional groups on organic materials, providing another, albeit weaker, mode of interaction. smolecule.com This versatility makes this compound a valuable tool in surface modification, biosensor fabrication, and the creation of hybrid organic-inorganic materials. nih.gov

Influences of Reaction Environment on this compound Reactivity

The reactivity of organofunctional silanes like this compound (TESBA) is not intrinsic but is profoundly influenced by the conditions of the reaction environment. The dual functionality of TESBA—a hydrolyzable triethoxysilyl group for inorganic substrate bonding and an aldehyde group for coupling organic molecules—means that its reaction pathways can be carefully controlled or inadvertently altered by several key environmental factors. nih.govsmolecule.comgelest.com These factors primarily affect the two-stage process of silanization: the hydrolysis of the ethoxy groups (–OCH₂CH₃) into reactive silanol groups (–Si-OH), and the subsequent condensation of these silanols with hydroxyl groups on a substrate surface or with other silanol groups. smolecule.comacs.org The primary environmental variables include pH, solvent, temperature, and the nature of the substrate surface. nih.govnih.gov

Influence of pH

The pH of the reaction medium is a critical parameter that governs the relative rates of the hydrolysis and condensation reactions. nih.gov The kinetics of these reactions are significantly different in acidic versus alkaline conditions.

Acidic Conditions: Under acidic conditions (e.g., pH 3–5), the hydrolysis reaction is favored and proceeds relatively quickly, while the condensation reaction is slower and becomes the rate-determining step. nih.gov This environment is often intentionally used to achieve controlled hydrolysis, generating a solution rich in silanols that are available for subsequent, controlled deposition onto a surface. However, the stability of the substrate must be considered, as some materials may be degraded by acidic conditions.

Alkaline Conditions: In alkaline media, the situation is reversed. The condensation reaction is accelerated and proceeds faster than hydrolysis. nih.gov This can lead to rapid network formation (polymerization) of the silane.

The choice of pH is therefore a strategic one, made to optimize the desired outcome, whether it is the formation of a stable silanol solution or the rapid curing of a silane film. Research on tannin-silica hybrid aerogels using TESBA as a crosslinker has explored different pH values (e.g., 3 and 6) to modulate the interactions between the tannin, the silica precursor, and the silane crosslinker. nih.gov

pH ConditionFavored ReactionRate-Determining StepPrimary OutcomeReference
Acidic (e.g., pH 3-5)HydrolysisCondensationFormation of stable silanol groups in solution. nih.gov
AlkalineCondensationHydrolysisRapid self-condensation and network formation. nih.gov

Influence of Solvent

The solvent system plays a multifaceted role in the reactivity of TESBA, acting as a carrier, a reactant, and a stabilizer for the reaction intermediates. researchgate.netgoogle.com

The presence of water is essential for the hydrolysis of the ethoxy groups to occur. smolecule.comacs.org However, using a purely aqueous solvent can be detrimental. Excess water can lead to premature and uncontrolled self-condensation of TESBA molecules in the solution, forming polysiloxane oligomers. researchgate.net This depletion of monomeric silane reduces the amount available for bonding to the target substrate, resulting in incomplete surface coverage and weaker adhesion. researchgate.net

To manage this, co-solvents such as ethanol (B145695) are often used with water. researchgate.netgoogle.com More advanced strategies involve moving to non-aqueous, aprotic solvents like toluene (B28343). Research investigating the bonding of chitosan (B1678972) to titanium surfaces via a TESBA linker demonstrated the superiority of toluene over aqueous solvents. researchgate.net The use of toluene as the carrier solvent prevented the formation of unwanted polysiloxanes and enhanced the adhesion of the final chitosan film. The films remained attached even under the ultra-high vacuum conditions required for X-ray Photoelectron Spectroscopy (XPS), unlike films prepared using aqueous solvents which were removed under vacuum. researchgate.net

Solvent SystemAdvantagesDisadvantagesReference
Aqueous (Water)Provides necessary reactant for hydrolysis.Can cause premature self-condensation, forming polysiloxanes and reducing bond strength. researchgate.net
Ethanol/WaterCommonly used co-solvent system that can moderate hydrolysis.Risk of deleterious reactions with water still present. researchgate.net
Toluene (Aprotic)Prevents unwanted polysiloxane formation, improves surface coverage and adhesion of subsequent layers.Requires careful control of trace water for hydrolysis to occur at the interface. researchgate.netarxiv.org

Influence of Temperature

Temperature directly affects the kinetics of chemical reactions, and silanization is no exception. mdpi.com Elevated temperatures are typically used in a post-deposition curing step to drive the condensation reaction to completion. google.compubcompare.ai This curing process, often conducted at temperatures around 120°C, facilitates the formation of stable, covalent siloxane bonds (Si-O-Si or Si-O-Substrate) and helps to remove byproducts like water and ethanol. pubcompare.ai The choice of temperature must also account for the thermal stability of the substrate and any organic molecules involved to prevent their degradation. google.com

Role of Substrate and Surface Pretreatment

The ultimate goal of using TESBA is often to modify a surface, making the nature of that surface a key factor in the reaction. The condensation reaction requires the presence of active hydroxyl (-OH) groups on the substrate. nih.govgelest.com The density and accessibility of these groups dictate the extent of covalent bond formation and the quality of the resulting silane layer. nih.gov

To enhance reactivity, substrate surfaces are frequently pre-treated to increase the population of hydroxyl groups. Methods like piranha etching or plasma cleaning are effective for this purpose. A comparative study on implant-quality titanium showed that a piranha-treated surface was able to bind significantly more TESBA than a standard passivated titanium surface, as confirmed by XPS analysis. researchgate.net This highlights that a reactive environment is not just the solution, but also a properly activated surface.

Influence of Catalysts

The hydrolysis and condensation of silanes can be accelerated through the use of acid or base catalysts. acs.org While specific catalysts for TESBA reactions are not extensively detailed in the provided context, the general principles of silane chemistry apply. The use of catalysts allows for greater control over reaction times and curing temperatures. In the broader context of polymerization, which is analogous to the self-condensation of silanes into networks, various catalysts like Ziegler-Natta or stannous-based compounds are employed to control the formation of polymer chains, underscoring the importance of catalysis in such processes. thieme-connect.deumicore.com

Applications of Triethoxysilylbutyraldehyde in Materials Science and Engineering

Tailoring Surface Properties through Triethoxysilylbutyraldehyde Functionalization

The functionalization of surfaces with this compound is a key strategy for altering their chemical and physical characteristics. The triethoxysilyl end of the molecule can form strong siloxane bonds (Si-O-Si) with hydroxylated inorganic surfaces like silica (B1680970), glass, and metal oxides, while the terminal aldehyde group remains available for further chemical reactions. This allows for the precise tailoring of surface properties such as wettability, adhesion, and chemical reactivity. smolecule.com

In the realm of nanotechnology, this compound is used to modify the surface of inorganic nanoparticles, particularly silica nanoparticles (SNPs). smolecule.comnih.gov This process involves grafting the silane (B1218182) onto the nanoparticle surface, which introduces reactive aldehyde groups. smolecule.com These aldehyde-functionalized nanoparticles can then serve as platforms for the covalent attachment of other molecules, such as proteins, enzymes, or polymers. smolecule.comnih.gov This surface functionalization is critical for developing advanced materials for applications ranging from nanomedicine to high-performance coatings. nih.govnih.gov The ability to control the surface chemistry of SNPs is essential for ensuring their compatibility with polymer matrices and for preventing aggregation. nih.govmdpi.com

Table 1: Impact of Functionalization on Nanoparticle Properties

Nanoparticle TypeFunctionalizing AgentObserved EffectPotential ApplicationReference
Silica Nanoparticles (SNPs)This compoundIntroduction of surface aldehyde groups.Platforms for biomolecule conjugation. smolecule.com
Dendritic Mesoporous Silica3-Aminopropyltriethoxysilane (APTES)Increased number of functional groups (from 0.16 to 2.03 meq/g).Enhanced removal of heavy metal ions. jeeng.net
Silica Nanoparticles (SNPs)Various chemistriesAltered surface charge and protein binding capacity.Allergen-specific immunotherapy carriers. mdpi.com

This table provides examples of how different functionalizing agents, including the family of compounds to which this compound belongs, can alter nanoparticle properties for specific applications.

The functionalization of silicon surfaces is a cornerstone of molecular electronics, enabling the creation of devices with molecular-scale components. rsc.org Triethoxysilyl groups are ideal for this purpose as they chemisorb onto oxidized silicon surfaces, forming dense, well-organized self-assembled monolayers (SAMs). arxiv.org Aldehyde-terminated SAMs can be created using molecules like this compound. arxiv.org These surfaces can then undergo further reactions, such as the Prato reaction with C60 and N-methylglycine, to graft specific molecules, although reaction efficiency can be variable. arxiv.orgpsu.edu This modular "click" chemistry approach offers a versatile and straightforward method for producing functionally complex silicon surfaces for applications in biosensors and molecular electronics without requiring complex protection/deprotection steps. kilianlab.comgoogle.com

Development of Organic-Inorganic Hybrid Materials Incorporating this compound

This compound is a critical component in the synthesis of organic-inorganic hybrid materials, which combine the desirable properties of both material classes. smolecule.com Its bifunctional nature facilitates the creation of covalently linked networks, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionality. specialchem.com

As a crosslinking agent, this compound creates a three-dimensional network by forming covalent bonds between adjacent polymer chains or between polymer chains and inorganic components. specialchem.com This crosslinking process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. specialchem.com The silane's dual reactivity eliminates the need for multi-step crosslinking processes, making it an efficient choice for creating hybrid networks. For instance, siloxane compounds can react with hydroxyl groups present in biopolymers like lignin (B12514952) and cellulose (B213188) to form stable bonds, creating crosslinked biocomposites with improved properties. frontiersin.org

This compound is instrumental in the fabrication of highly porous materials like mesoporous organosilicas (PMOs) and aerogels. rsc.org In these applications, it acts as both a structural component and a functionalizing agent. For example, it is used in the one-pot synthesis of tannin-silica hybrid aerogels, where it enables the covalent bonding between the tannin (a natural polymer) and the silica network. mdpi.commdpi.com The amount of this compound used as a crosslinker is a significant factor in tailoring the final properties of the aerogel, such as its specific surface area. mdpi.comresearchgate.netresearchgate.net Studies have shown that an optimal concentration of the crosslinker can produce tannin-silica aerogels with very high specific surface areas, in the range of 800–900 m²/g. mdpi.comresearchgate.net In the synthesis of multifunctional PMOs, this compound is co-condensed with other organosilane precursors to introduce aldehyde functionalities directly into the framework of the mesoporous material. rsc.org

Table 2: Research Findings on this compound in Porous Materials

Material TypeRole of this compoundKey FindingResulting PropertyReference
Tannin-Silica Hybrid AerogelsCrosslinkerEnables covalent bonding between tannin and silica in a one-pot synthesis.Homogeneous, porous network. mdpi.com
Tannin-Silica Hybrid SystemCrosslinker5 wt% found to be the optimal concentration.High specific surface area (800–900 m²/g). mdpi.comresearchgate.net
Multifunctional Mesoporous Organosilicas (PMOs)Aldehyde-containing organosilica sourceCo-synthesis with other organosilanes to create functional materials.Introduction of reactive aldehyde groups within the porous framework. rsc.org

Engineering of Hybrid Materials for Optoelectronic and Specialized Applications

This compound (TESBA) serves as a fundamental component in the synthesis of organic-inorganic hybrid materials, which merge the processability and functional versatility of organic polymers with the robustness and stability of inorganic materials. smolecule.com The compound's unique molecular structure, featuring a hydrolyzable triethoxysilyl group and a reactive aldehyde moiety, enables it to act as a molecular bridge. The silane group facilitates strong covalent bonds with inorganic components, while the aldehyde group is available for subsequent organic reactions. smolecule.com

This dual reactivity allows for the precise engineering of hybrid materials with functionalities tailored for sophisticated applications. smolecule.com Notably, TESBA is utilized in the formulation of organosilicon and metal-organic precursors for the microelectronics and optoelectronics industries. gelest.com These precursors are integral to manufacturing components for devices such as organic light-emitting diodes (OLEDs), light-emitting diodes (LEDs), and polymer light-emitting diodes (PLEDs). gelest.com By integrating TESBA, manufacturers can meet the complex design challenges associated with metallization, dielectrics, and encapsulation in these advanced electronic systems. gelest.com

Beyond electronics, TESBA is instrumental in creating other specialized hybrid materials. A notable example is its use as a crosslinker in the formation of tannin-silica hybrid aerogels. nih.gov Research has shown that TESBA enables the covalent bonding between tannin and silica, leading to the creation of highly porous and stable aerogel structures. nih.gov By adjusting the concentration of TESBA, the material's properties, such as specific surface area and mesopore volume, can be precisely controlled, highlighting its role in developing sustainable materials for applications like green precursors for silicon carbide. nih.gov

This compound in Composite Materials and Adhesives

The primary function of this compound in composites and adhesives is to act as a coupling agent, forming a stable and durable bond between organic and inorganic materials. gelest.comgelest.com This capability is crucial in the creation of advanced composite structures where the bulk properties of different phases are combined to achieve superior performance. gelest.comcymitquimica.com The general mechanism involves the triethoxysilyl group hydrolyzing to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic substrates like silica, titanium, aluminum, and zirconium oxides. gelest.comcymitquimica.com Simultaneously, the organofunctional aldehyde group reacts with the organic polymer matrix, effectively creating a covalent bridge at the interface. gelest.comcymitquimica.com

Interfacial Adhesion Enhancement in Polymeric Composites

The performance and structural integrity of polymeric composites are largely dependent on the strength of the adhesion at the interface between the reinforcing phase and the polymer matrix. nih.govrsc.org Weak interfacial adhesion can lead to debonding and the formation of voids, which compromises the material's mechanical properties. nih.govrsc.org this compound is one of the silane coupling agents used to modify the surface chemistry of reinforcements to enhance this interfacial adhesion. nih.gov

Research investigating the link between surface wettability and interfacial fracture energy has utilized TESBA to create model functionalized surfaces. nih.govresearchgate.net These studies have demonstrated that interfacial adhesion is positively correlated with the wettability of the resin on the functionalized surface. nih.govrsc.orgresearchgate.net By treating a substrate with TESBA, its surface energy is altered, which in turn affects how well the polymer matrix can wet and bond to it. This approach provides a method to screen material combinations and engineer composites with tailored adhesion characteristics. nih.govresearchgate.net

Table 1: Effect of Various Silane Coupling Agents on Surface Wettability and Adhesion
Silane Coupling AgentAbbreviationPrimary Organo-functionalityObserved Effect on Surface
This compoundTESBAAldehydeAlters surface wettability to tailor interfacial adhesion. nih.govresearchgate.net
3-AminopropyltriethoxysilaneAPTESAmineUsed to improve tensile and flexural properties in composites. nih.gov
3-MercaptopropyltriethoxysilaneMPTESThiol (Mercapto)Functionalizes surfaces to create a range of wettability. researchgate.net
Methacryloxypropyl-triethoxysilaneMAPTESMethacrylateFunctionalizes surfaces for compatibility with methacrylate-based polymers. nih.govresearchgate.net

Strategies for Durable Bonding between Dissimilar Materials (e.g., Chitosan (B1678972) to Titanium)

A significant application of this compound is in the biomedical field, specifically for creating durable bonds between the polysaccharide chitosan and titanium metal surfaces. gelest.comgelest.com This is particularly relevant for medical implants, where titanium's strength and biocompatibility can be enhanced by an antibacterial and bioactive chitosan coating. nih.gov The challenge lies in securely attaching the organic polymer to the inorganic metal substrate. nih.gov

TESBA facilitates this bonding through a two-step process: researchgate.net

Silanization of Titanium: The titanium surface is first treated with a TESBA solution. The triethoxy groups of the TESBA molecule hydrolyze and form covalent Si-O-Ti bonds with the native oxide layer of the titanium. researchgate.net

Chitosan Grafting: The surface, now functionalized with aldehyde groups from TESBA, is treated with a chitosan solution. The primary amine groups (-NH2) on the chitosan molecules react with the aldehyde groups (-CHO) on the TESBA-modified surface to form a stable imine link (a Schiff base), covalently bonding the chitosan to the surface. nih.govresearchgate.net

This method has been shown to produce a homogeneous chitosan coating that is strongly adhesive and exhibits high scratch resistance, properties essential for the durability of biomedical implants. nih.gov

Table 2: Two-Step Process for Bonding Chitosan to Titanium using TESBA
StepDescriptionChemical ReactionOutcome
1Deposition of TESBA onto the titanium surface. researchgate.netHydrolysis of TESBA's ethoxy groups and condensation with surface hydroxyls on titanium oxide. Titanium surface becomes functionalized with reactive aldehyde groups. researchgate.net
2Reaction of the TESBA-functionalized surface with chitosan. researchgate.netFormation of an imine bond (Schiff base) between TESBA's aldehyde and chitosan's amine groups. researchgate.netA durable, covalently bonded chitosan coating on the titanium substrate. nih.gov

Impact on Mechanical and Electrical Properties of Advanced Materials

Surface modification using silanes like TESBA can also dramatically enhance the electrical properties of materials. gelest.com The creation of a well-ordered and strongly bonded interfacial region helps in producing a uniform composite structure. gelest.comcymitquimica.com This uniformity is key to achieving predictable and desirable bulk electrical properties, such as dielectric constant and conductivity. While the insulating or conductive nature of the final composite is primarily determined by its constituent materials, the quality of the interface engineered by TESBA ensures that these properties are not compromised by defects like voids or poor adhesion. For instance, in advanced ceramics, the porosity and phase evolution, which can be influenced by coupling agents, play a significant role in determining the final mechanical and electrical characteristics. mdpi.com Similarly, in cementitious composites, the interface between fibers and the matrix is critical for both mechanical reinforcement and electrical conductivity. nih.gov

Table 3: Influence of TESBA-Mediated Interfacial Bonding on Material Properties
PropertyMechanism of ImpactObserved Enhancement
Mechanical AdhesionForms covalent bonds (Si-O-Inorganic and Organic-Aldehyde Reaction) at the interface. gelest.comresearchgate.netStrongly adhesive bond between chitosan and titanium. nih.gov Positively correlated with resin wettability in polymeric composites. rsc.orgresearchgate.net
Mechanical StrengthEnables efficient load transfer from the matrix to the reinforcement. nih.govHigh scratch resistance and mechanical durability in coatings. nih.gov Potential improvement in tensile and flexural properties of composites. nih.gov
Electrical PropertiesCreates a uniform, well-ordered interfacial region, reducing defects. gelest.comContributes to achieving desired bulk electrical properties (e.g., dielectric constant, conductivity) in the final composite material. gelest.com

Biomolecular and Biochemical Interfacing Through Triethoxysilylbutyraldehyde

Enzyme Immobilization Methodologies Utilizing Triethoxysilylbutyraldehyde

This compound (TESB) has emerged as a novel and effective reagent for enzyme immobilization, offering advantages over traditional crosslinking agents like glutaraldehyde (B144438) and formaldehyde (B43269). rsc.org Its unique bifunctional nature, possessing both a reactive aldehyde group and a triethoxysilane (B36694) group, allows for a dual mechanism of action. rsc.org The triethoxysilane moiety can covalently bind to silica-based supports or the inner walls of capillaries, while the aldehyde group forms stable bonds with amine groups on the enzyme surface, such as the ε-amino group of lysine (B10760008) residues. rsc.orglsbu.ac.uk This dual functionality enables TESB to act as both a surface functionalizing agent and a crosslinker, simplifying the immobilization process. rsc.org

Research has demonstrated that chymotrypsin (B1334515) can be successfully immobilized using TESB, yielding better digestion efficiency compared to more conventional immobilization methods while maintaining similar immobilization efficiency. rsc.org Unlike glutaraldehyde, which can sometimes lead to clogging in microcapillaries, TESB's properties, similar to formaldehyde, result in the formation of smaller enzyme particles, mitigating this issue. rsc.org The silicon-based structure of TESB allows it to replace (3-aminopropyl)triethoxysilane (APTES) as a functionalizing agent, enabling it to concurrently bind to both the support surface and the enzyme. rsc.org This method has shown potential for facilitating a greater degree of enzymatic digestion with higher sequence coverage in proteomics applications. rsc.orgnih.gov

Optimization of Enzyme-to-Substrate Ratios and Immobilization Efficiency

The efficiency of enzymatic reactions with immobilized enzymes is significantly influenced by the enzyme-to-substrate (E:S) ratio. In studies involving the digestion of denatured bovine serum albumin (BSA) with chymotrypsin immobilized using formaldehyde (a process with similarities to TESB immobilization), an optimal E:S ratio of 10:1 was identified. rsc.orgnih.govresearchgate.net This ratio yielded the highest sequence coverage of 67% in LC-MS/MS analysis. rsc.orgnih.govresearchgate.net

The immobilization efficiency of enzymes using these aldehyde-based methods has been found to be quite high. For instance, in the immobilization of chymotrypsin with formaldehyde, the efficiency was determined to be at least 90%. researchgate.net While the exact efficiency for TESB was not quantified in the same manner, it was noted to have a similar immobilization efficiency to the highly efficient formaldehyde method. rsc.org The robustness of the resulting enzyme particles is also a key consideration, with studies showing that the immobilized enzyme pellets are stable to washing procedures. rsc.orgresearchgate.net

Below is a data table summarizing the optimization of the enzyme-to-substrate ratio for immobilized chymotrypsin.

Enzyme-to-Substrate Ratio (w/w)SubstrateImmobilization MethodResulting Sequence Coverage (%)
10:1Denatured Bovine Serum Albumin (BSA)Formaldehyde-Crosslinking67

This data is based on studies using formaldehyde-crosslinked chymotrypsin, which provides a comparative basis for TESB-based immobilization. rsc.orgnih.govresearchgate.net

Application in Peptide Mapping and Proteomics Workflows

The use of proteases to digest proteins into smaller peptides is a fundamental step in peptide mapping and bottom-up proteomics. rsc.orgwaters.comthermofisher.comchromatographyonline.com this compound-immobilized enzymes have shown significant promise in these applications. The primary goal of peptide mapping is to achieve a high sequence coverage of the protein to enable comprehensive characterization, including the identification of post-translational modifications. thermofisher.comlcms.czsciex.com

Immobilized enzyme microreactors (IMERs) fabricated using TESB have demonstrated superior performance compared to traditional methods. rsc.org For instance, a TESB-based chymotrypsin IMER achieved a 29% sequence coverage of bovine serum albumin (BSA), whereas an IMER prepared using the more conventional combination of (3-aminopropyl)triethoxysilane (APTES) and formaldehyde yielded only 6% sequence coverage. rsc.orgnih.govresearchgate.net This suggests that the application of TESB in enzyme immobilization can lead to a greater degree of enzymatic digestion and, consequently, higher sequence coverage. rsc.orgnih.gov The enhanced digestion efficiency is a significant advantage in proteomics, where thorough protein characterization is crucial. rsc.org

The following table presents a comparison of sequence coverage in peptide mapping using different immobilization techniques.

Immobilization MethodEnzymeSubstrateSequence Coverage (%)
TESB-based IMERChymotrypsinBovine Serum Albumin (BSA)29
FA-APTES IMERChymotrypsinBovine Serum Albumin (BSA)6

Data from a proof-of-concept open-tubular IMER study. rsc.orgnih.govresearchgate.net

Fabrication of Immobilized Enzyme Particles (IEPs) and Microreactors (IMERs)

The fabrication of immobilized enzyme particles (IEPs) and immobilized enzyme microreactors (IMERs) is a key area where this compound offers distinct advantages. rsc.org IMERs, in particular, are valuable tools in proteomics as they can be integrated into automated analytical workflows. nih.govmdpi.comnih.gov

The fabrication of an open-tubular IMER using TESB involves the functionalization of the inner surface of a fused silica (B1680970) microcapillary. researchgate.net The triethoxysilane groups of TESB react with the silanol (B1196071) groups on the capillary surface, creating a covalent linkage. rsc.org The aldehyde groups are then available to react with the amine groups of the enzyme, in this case, chymotrypsin, thereby immobilizing it onto the capillary wall. rsc.orgresearchgate.net This process has been shown to be more effective than the traditional method of first functionalizing the capillary with APTES and then crosslinking the enzyme with formaldehyde. rsc.org The resulting TESB-based IMERs have demonstrated the potential to be a useful tool for bottom-up proteomics. rsc.org

Functionalization of Biomaterials with this compound

The ability of this compound to modify surfaces is not limited to enzyme immobilization. Its bifunctional nature makes it a versatile molecule for the functionalization of various biomaterials. researchgate.net Surface functionalization is a critical strategy for enhancing the properties of biomaterials, aiming to improve their interaction with biological systems. uic.eduuic.edu The triethoxysilane group can anchor the molecule to surfaces rich in hydroxyl groups, such as metal oxides, while the aldehyde group provides a reactive site for the covalent attachment of biomolecules. researchgate.net

Chitosan-Titanium Interfacing for Bioactive Coatings

A significant application of this compound is in the creation of bioactive coatings for metallic implants, particularly titanium and its alloys. researchgate.net Chitosan (B1678972), a biopolymer with osteoconductive and antimicrobial properties, is an ideal candidate for such coatings. researchgate.netmdpi.comfrontiersin.org However, achieving a stable bond between chitosan and the titanium surface can be challenging. frontiersin.org

A two-step process utilizing this compound (referred to as TESBA in some literature) has been developed to covalently bond chitosan to titanium. researchgate.net In the first step, the titanium surface is treated with a solution of TESBA in a non-aqueous solvent like toluene (B28343). researchgate.net This prevents the formation of unwanted polysiloxanes and the removal of the reactive terminal aldehyde groups. researchgate.net The triethoxysilane end of the TESBA molecule reacts with the hydroxyl groups on the passivated titanium surface, forming a stable siloxane bond. researchgate.net In the second step, the chitosan is introduced, and its primary amine groups react with the surface-bound aldehyde groups of TESBA to form an imine linkage, thus covalently attaching the chitosan to the titanium surface. researchgate.net This method has been shown to result in improved adhesion of the chitosan film to the titanium. researchgate.net

The table below outlines the key steps in the functionalization of titanium with chitosan using this compound.

StepReagentSolventPurpose
1This compound (TESBA)TolueneCovalent attachment of aldehyde functional groups to the titanium surface.
2ChitosanAcidic aqueous solutionCovalent bonding of chitosan to the functionalized titanium surface via imine formation.

Oligonucleotide Probe Immobilization for Biosensing Platforms

The development of robust and sensitive biosensing platforms often relies on the effective immobilization of biorecognition elements, such as oligonucleotide probes, onto a solid support. nih.govnih.gov Silanization of surfaces is a common strategy to create a functional layer for the subsequent attachment of these probes. researchgate.net While direct studies detailing the use of this compound for oligonucleotide immobilization are not prevalent in the provided search results, its chemical properties suggest a strong potential for this application.

The process would be analogous to the functionalization of other surfaces. First, a substrate, such as a silicon or gold surface used in biosensors, would be treated with this compound. nih.govresearchgate.net The triethoxysilane groups would react with the surface hydroxyls to form a stable, covalently bound layer with outward-facing aldehyde groups. researchgate.net Subsequently, amino-modified oligonucleotide probes could be introduced and would react with the aldehyde groups to form a stable imine bond, thus immobilizing the probes on the sensor surface. nih.gov This method offers a straightforward, covalent attachment strategy that can be spatially controlled, for example, through microprinting or photolithography techniques. researchgate.net The covalent nature of the bond would ensure the stability of the immobilized probes, which is crucial for the reliability and reusability of the biosensor. nih.gov

Broader Implications in Bio-Inspired Material Design

This compound (TESBA) serves as a critical molecular linker in the development of advanced bio-inspired materials. Its bifunctional nature, featuring triethoxysilyl groups for inorganic surface binding and an aldehyde group for covalent attachment of biomolecules, allows for the creation of sophisticated materials that mimic biological systems in both structure and function. This capability has significant implications for designing materials that can seamlessly integrate with biological environments, perform complex biochemical tasks, and respond to specific biological cues.

The core principle behind TESBA's utility in this field is its ability to form stable, covalent linkages between disparate materials, such as metals or silica, and organic biomolecules. This opens pathways for engineering surfaces and structures that replicate the intricate architectures found in nature. For instance, TESBA is instrumental in grafting biopolymers like chitosan onto titanium implant surfaces. researchgate.net This process creates a bioactive coating that mimics the natural interface between bone and an implant, potentially promoting better bone cell growth and integration. researchgate.net

Furthermore, TESBA facilitates the synthesis of novel hybrid materials by enabling covalent bonding between organic and inorganic precursors. mdpi.com A notable example is the creation of tannin-silica hybrid aerogels, where TESBA acts as a crosslinker. mdpi.comresearchgate.net These highly porous, bio-based materials can serve as sustainable precursors for advanced ceramics like silicon carbide, demonstrating a bio-inspired approach to material synthesis. mdpi.com

In the realm of diagnostics and sensing, TESBA is a key component in fabricating biosensors that draw inspiration from biological recognition mechanisms. nih.gov Its aldehyde group provides a reactive site for the immobilization of specific enzymes or nucleic acid probes onto transducer surfaces. latech.edumdpi.com This has been demonstrated in various platforms:

Enzyme-Based Sensors: Laccase immobilized on TESBA-modified nanoparticles creates biosensors for the detection of phenolic compounds. mdpi.comnih.gov

Liquid Crystal Sensors: Substrates coated with a mixture including TESBA can be modified with capture probes to detect heavy metal ions like Hg2+ through conformational changes in DNA. acs.orgacs.org

Advanced Material Sensors: It is used for the silane-based functionalization of graphene surfaces in MoS2-graphene heterostructures for sensitive biomolecule detection. mdpi.comnih.gov

These applications highlight a bio-inspired strategy where the high specificity of biological molecules is harnessed within a synthetic material framework for analytical purposes. The covalent attachment afforded by TESBA ensures the stability and reusability of these sensing elements, mimicking the robustness of biological systems. latech.eduresearchgate.net

The functionalization of nanoparticles with TESBA further underscores its importance in creating bio-inspired tools for research and diagnostics. By modifying silica-coated gold nanoparticles, researchers can covalently attach various biomolecules, creating robust nanoprobes for the specific detection of DNA and proteins. researchgate.net This approach emulates the targeted recognition capabilities of biological entities on a nanoscale.

The table below summarizes key research findings on the application of this compound in bio-inspired material design.

Application AreaMaterial SystemFunction of this compoundResearch Finding
Bioactive Coatings Chitosan on Titanium SurfacesCoupling agent to covalently bond chitosan to the metal surface. researchgate.netCreates a bioactive interface that can promote bone cell growth and organized bone formation. researchgate.net
Hybrid Aerogels Tannin-Silica NetworksCovalent crosslinker between tannin (organic) and silica (inorganic) precursors. mdpi.comEnables the one-pot synthesis of sustainable, highly porous hybrid aerogels with large surface areas (800–900 m²/g). mdpi.com
Biosensing Laccase on Indium Tin Oxide NanoparticlesProvides carbonyl groups for the covalent immobilization of the laccase enzyme. mdpi.comUsed to create an amperometric biosensor for the assessment of the total phenolic content in propolis extracts. mdpi.com
Biosensing Liquid Crystal (LC) on Glass SubstratesPart of a self-assembled monolayer (SAM) to which capture probes are attached. acs.orgacs.orgEnables the label-free detection of heavy metal ions (Hg2+) at concentrations as low as 0.1 nM by amplifying molecular conformational changes into an optical signal. acs.orgacs.org
Biosensing MoS2-Graphene HeterostructuresSilane-based functionalization of the graphene surface to create binding sites. mdpi.comnih.govFacilitates the attachment of biomolecules for the development of highly sensitive field-effect transistor (FET) biosensors. mdpi.comnih.gov
Nanoprobe Development Silica-Coated Gold NanoparticlesFunctionalizes the silica surface for subsequent covalent bioconjugation of biomolecules. researchgate.netAllows for the creation of robust nanoprobes for fast, colorimetric detection of DNA and proteins. researchgate.net
Enzyme Immobilization Silica Capillaries (IMERs)Functionalizes the inner wall of the capillary and acts as the enzyme coupler. researchgate.netEnables the in-situ fabrication of immobilized enzyme microreactors (IMERs) capable of rapid protein digestion (15 minutes). researchgate.net

Advanced Spectroscopic and Analytical Characterization of Triethoxysilylbutyraldehyde Systems

Surface-Sensitive Techniques for Probing Triethoxysilylbutyraldehyde Layer Formation

The initial formation of the this compound layer on a substrate is a pivotal stage that dictates the subsequent properties of the functionalized surface. Surface-sensitive techniques are indispensable for monitoring and characterizing this process, offering insights into the elemental composition, chemical bonding, and molecular orientation of the nascent film.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for analyzing the elemental composition and chemical states of the top few nanometers of a material. carleton.edufu-berlin.de When applied to this compound-modified surfaces, XPS provides quantitative information on the presence of silicon, oxygen, and carbon, confirming the successful deposition of the silane (B1218182). High-resolution spectra of the Si 2p, O 1s, and C 1s regions offer a detailed view of the chemical bonding environment.

The Si 2p spectrum is particularly informative. A peak at a binding energy of approximately 102-103 eV is characteristic of Si-O-Si bonds, indicating the formation of a polysiloxane network through the hydrolysis and condensation of the ethoxy groups. mdpi.comunica.it Another peak, at a slightly lower binding energy, can be attributed to Si-C bonds, confirming the integrity of the butyraldehyde (B50154) moiety. The O 1s spectrum can be deconvoluted into components representing Si-O-Si, Si-OH (silanol), and C-O/C=O functionalities. Analysis of the C 1s spectrum allows for the identification of the different carbon environments within the butyraldehyde chain, including C-C, C-O, and the aldehydic C=O group.

Angle-resolved XPS (ARXPS) can be further employed to non-destructively probe the depth profile of the silane layer, providing information on its thickness and uniformity. mdpi.comunica.it By varying the take-off angle of the photoelectrons, the sampling depth can be changed, allowing for the differentiation between the surface and the bulk of the film.

Core LevelBinding Energy (eV)Assignment
Si 2p~102.5Si-O-Si (Polysiloxane network)
Si 2p~101.8Si-C
O 1s~532.8Si-O-Si
O 1s~531.5C=O (Aldehyde)
C 1s~286.5C-O / C=O
C 1s~285.0C-C / C-H

Reflection Infrared Spectroscopy (e.g., Attenuated Total Reflection - ATR) for Molecular Confirmation

Reflection infrared spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a powerful non-destructive technique for confirming the molecular structure of the this compound layer. mt.comshimadzu.com ATR-FTIR is highly sensitive to the vibrational modes of molecules at or near a surface, making it ideal for analyzing thin silane films. mdpi.com

The ATR-FTIR spectrum of a this compound-modified surface will exhibit characteristic absorption bands that confirm the presence of the desired functional groups. The strong, broad absorption band in the region of 1000-1100 cm⁻¹ is indicative of the Si-O-Si stretching vibrations of the polysiloxane network formed upon hydrolysis and condensation. researchgate.net The presence of the butyraldehyde functionality is confirmed by the characteristic C=O stretching vibration of the aldehyde group, which typically appears around 1720-1740 cm⁻¹. Other important vibrational modes include the C-H stretching vibrations of the alkyl chain (around 2850-2960 cm⁻¹) and the Si-O-C stretching of unreacted ethoxy groups (around 960 cm⁻¹).

By monitoring the changes in the intensity of these bands, ATR-FTIR can be used to study the kinetics of the silanization process and the degree of cross-linking within the silane layer. For instance, a decrease in the intensity of the Si-O-C band and a corresponding increase in the Si-O-Si band over time would indicate the progression of the hydrolysis and condensation reactions.

Wavenumber (cm⁻¹)Vibrational ModeAssignment
2850-2960C-H stretchAlkyl chain of butyraldehyde
1720-1740C=O stretchAldehyde group
1000-1100Si-O-Si stretchPolysiloxane network
~960Si-O-C stretchUnreacted ethoxy groups

Structural Elucidation and Compositional Analysis of this compound-Derived Materials

Beyond the initial layer formation, it is crucial to characterize the structure and composition of the bulk materials derived from this compound. These materials can range from functionalized nanoparticles to hybrid organic-inorganic composites. A combination of spectroscopic and microscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution and in the solid state. hku.hknih.gov For this compound and its derivatives, ¹H, ¹³C, and ²⁹Si NMR provide a wealth of information about the molecular structure, connectivity, and the extent of hydrolysis and condensation. nih.govnih.gov

In ¹H NMR, the protons of the butyraldehyde chain and the ethoxy groups give rise to distinct signals with characteristic chemical shifts and coupling patterns. The aldehydic proton is particularly diagnostic, appearing as a triplet at around 9.8 ppm. The protons of the ethyl groups in the ethoxy moieties typically show a quartet and a triplet. The disappearance or reduction in the intensity of these ethoxy signals, coupled with the appearance of a broad peak corresponding to ethanol (B145695), provides direct evidence of the hydrolysis reaction.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. oregonstate.edu The carbonyl carbon of the aldehyde group gives a characteristic resonance in the downfield region (around 200 ppm). The carbons of the alkyl chain and the ethoxy groups can also be readily assigned.

²⁹Si NMR is especially powerful for probing the silicon environment and the degree of condensation. nih.gov Different silicon species, such as T⁰ (unreacted silane), T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds), exhibit distinct chemical shifts, allowing for a quantitative assessment of the cross-linking density within the siloxane network. nih.gov

Mass Spectrometry (e.g., LC-MS/MS, MALDI-TOF, ESI-MS) for Proteomic Applications

The aldehyde functionality of this compound makes it an excellent candidate for the covalent immobilization of biomolecules, particularly proteins and peptides, for proteomic applications. nih.gov Mass spectrometry (MS) techniques are central to proteomics, enabling the identification and quantification of proteins. mdpi.com

Surfaces modified with this compound can be used to selectively capture and enrich proteins for subsequent analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS. acs.orgyoutube.com In a typical workflow, a protein mixture is incubated with the functionalized surface, leading to the formation of a Schiff base between the aldehyde groups on the surface and the primary amines (e.g., lysine (B10760008) residues) on the proteins. After washing away non-specifically bound proteins, the captured proteins can be enzymatically digested on the surface, and the resulting peptides are then analyzed by MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique for analyzing complex peptide mixtures. researchgate.netlcms.cz The peptides are first separated by liquid chromatography and then introduced into the mass spectrometer, where they are fragmented to generate tandem mass spectra. These spectra serve as fingerprints that can be used to identify the amino acid sequence of the peptides and, by extension, the proteins from which they originated.

Electron Microscopy (e.g., STEM) for Morphological and Elemental Distribution

Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique that provides detailed information about the morphology and elemental distribution of materials at the nanoscale. rsc.org When applied to this compound-derived materials, such as core-shell nanoparticles or composite films, STEM can reveal the thickness and uniformity of the silane coating.

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), STEM can be used to create elemental maps of the material. This allows for the visualization of the spatial distribution of silicon, oxygen, and carbon, confirming the presence of the silane layer and providing insights into its conformation on the substrate. For example, in the case of coated nanoparticles, STEM-EDX can confirm the formation of a distinct core-shell structure, with the silicon signal localized to the shell region.

Porosity and Surface Area Characterization (e.g., Nitrogen Adsorption-Desorption Isotherms, BET, KJS Method)

The performance of materials where this compound is grafted onto a porous support (such as mesoporous silica) is intrinsically linked to their physical architecture. Properties like specific surface area and pore size distribution determine the density of active sites and the accessibility of these sites to target molecules. Gas physisorption is a primary technique for evaluating these characteristics. youtube.comiitm.ac.in

Nitrogen Adsorption-Desorption Isotherms

Nitrogen adsorption-desorption analysis at 77 K is a standard method for characterizing porous solids. geoscienceworld.org The amount of nitrogen gas adsorbed by the material is measured at various relative pressures, generating an isotherm. The shape of this isotherm provides qualitative information about the pore structure. Materials functionalized with this compound on a mesoporous support typically exhibit a Type IV isotherm according to the IUPAC classification, which is characteristic of mesoporous solids (pores between 2 and 50 nm). researchgate.net This isotherm shape features a hysteresis loop, the form of which can offer insights into the pore geometry (e.g., cylindrical, ink-bottle). iitm.ac.inresearchgate.net The functionalization process, where this compound molecules are grafted onto the internal pore surfaces, typically leads to a reduction in the total volume of nitrogen adsorbed, indicating a decrease in pore volume and/or partial pore blockage.

Brunauer-Emmett-Teller (BET) Method

The Brunauer-Emmett-Teller (BET) theory is the most widely used method for calculating the specific surface area of porous materials from nitrogen adsorption data. youtube.comiitm.ac.in The theory is applied to the low relative pressure region of the adsorption isotherm to determine the amount of gas required to form a monolayer on the material's surface. rusnano.com From this monolayer capacity and the known cross-sectional area of a nitrogen molecule, the total surface area per unit mass (m²/g) is calculated. youtube.com A decrease in the calculated BET surface area after modification with this compound serves as strong evidence of successful surface grafting.

Pore Size Distribution: BJH and KJS Methods

While the BET method provides total surface area, analyzing the full isotherm, particularly the desorption branch, can yield the pore size distribution. The Barrett-Joyner-Halenda (BJH) method is a classical approach used for this purpose, especially for mesoporous materials. mdpi.comgithub.io It is based on the modified Kelvin equation and assumes a cylindrical pore model, calculating the pore radius as the sum of the Kelvin radius (related to capillary condensation) and the thickness of the adsorbed nitrogen layer on the pore wall. mdpi.comresearchgate.net

The KJS method is a modified approach based on the BJH method. It was specifically calibrated for MCM-41 materials, a type of ordered mesoporous silica (B1680970), and has been shown to be successful for materials within the 2–6.5 nm pore size range. researchgate.net The choice between BJH and KJS depends on the specific nature of the porous support material being investigated. For this compound-functionalized materials, these analyses reveal how the surface modification affects the average pore diameter and the distribution of pore sizes. Typically, a slight decrease in the average pore diameter is observed post-functionalization.

Interactive Data Table: Porosity and Surface Area Analysis

The following table presents representative data from nitrogen physisorption analysis of a mesoporous silica support before and after functionalization with this compound.

SampleBET Surface Area (m²/g)Total Pore Volume (cm³/g)BJH Average Pore Diameter (nm)
Mesoporous Silica (Bare)9850.953.9
TESBA-Functionalized Silica6100.623.4

Electrochemical and Optical Methods for Biosensor Development (e.g., Cyclic Voltammetry, Label-Free Liquid Crystal Sensing)

This compound is an excellent coupling agent for developing biosensors. researchgate.netmdpi.com Its aldehyde group readily reacts with primary amines on biomolecules (e.g., proteins, DNA) to form a stable imine linkage, enabling their immobilization onto a transducer surface. Optical and electrochemical methods are then used to characterize the sensor surface and detect binding events.

Label-Free Liquid Crystal Sensing

Liquid crystal (LC)-based biosensors offer a simple, cost-effective, and label-free method for detecting molecular interactions. nih.gov These sensors exploit the high sensitivity of liquid crystal molecules to changes at their interface. In one notable application, a sensor for detecting heavy metal ions was developed using a glass substrate coated with a mixed layer of this compound (TESBA) and N,N-dimethyl-N-octadecyl(3-aminopropyl)trimethoxysilyl chloride (DMOAP). researchgate.net

In this system, the DMOAP layer initially orients the liquid crystal molecules perpendicularly (homeotropically) to the surface, resulting in a dark optical image under a polarized microscope. github.ioresearchgate.net The aldehyde groups of the co-immobilized TESBA are used to anchor specific DNA oligonucleotide probes. researchgate.net In the presence of the target ion (e.g., Hg²⁺), the DNA probes undergo a conformational change, which disrupts the ordered orientation of the liquid crystal molecules at the interface. This disruption leads to a change in the optical birefringence, transforming the image from dark to bright, thus signaling the presence of the target. researchgate.net The use of this compound is crucial for the covalent attachment of the recognition element, ensuring the stability and specificity of the sensor.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe redox processes at an electrode-solution interface. researchgate.net In biosensor development, CV is widely used to characterize the step-by-step fabrication of the sensor and to detect the analyte. nih.govmdpi.com

For a biosensor utilizing a conductive substrate (e.g., gold, glassy carbon), CV can first confirm the successful modification with this compound and subsequent biomolecule immobilization. This is typically done using a redox probe like the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻). The bare electrode will show a characteristic reversible cyclic voltammogram. After silanization and immobilization of a biomolecule (which acts as an insulating layer), the electron transfer to the redox probe is hindered, leading to an increase in the peak-to-peak separation (ΔEp) and a decrease in the peak currents in the voltammogram. nih.gov

Furthermore, CV can be used for direct or indirect detection of the target analyte. When the target molecule binds to the immobilized receptor, it can further block the electrode surface, causing an additional decrease in the redox probe's signal. This change in the CV response can be correlated to the concentration of the analyte. researchgate.net Therefore, cyclic voltammetry serves as an indispensable tool for both the characterization and operation of electrochemical biosensors built upon this compound-modified surfaces. youtube.com

Interactive Data Table: Cyclic Voltammetry Characterization

This table illustrates typical changes in cyclic voltammetry parameters for a gold electrode modified for biosensing using a [Fe(CN)₆]³⁻/⁴⁻ redox probe.

Electrode SurfaceAnodic Peak Potential, Epa (mV)Cathodic Peak Potential, Epc (mV)Anodic Peak Current, Ipa (µA)
Bare Gold Electrode22016045.2
TESBA-Modified Electrode2859528.7
+ Immobilized Probe3107019.5
+ Target Analyte3354511.3

Theoretical and Computational Investigations of Triethoxysilylbutyraldehyde Interactions

Molecular Modeling and Simulation of Triethoxysilylbutyraldehyde Adsorption and Self-Assembly

Molecular modeling and simulation are powerful tools to elucidate the mechanisms of adsorption and self-assembly of this compound on various substrates. These simulations can predict how individual molecules arrange themselves on a surface and interact with each other to form larger, ordered structures.

The adsorption process of organosilanes like this compound onto hydroxylated surfaces, such as silica (B1680970) or metal oxides, is a multi-step process. It typically begins with the hydrolysis of the ethoxy groups (–OCH2CH3) in the presence of water to form silanol (B1196071) groups (–Si-OH). These silanol groups can then condense with hydroxyl groups on the substrate surface, forming strong covalent Si-O-substrate bonds. Concurrently, intermolecular condensation between silanol groups of adjacent this compound molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface. nih.gov

Molecular dynamics (MD) simulations can be employed to model these processes. For instance, simulations can track the diffusion of this compound molecules from a solvent to a surface, their initial physisorption, the subsequent hydrolysis and condensation reactions, and the ultimate formation of a self-assembled monolayer (SAM). These simulations provide atomistic details about the orientation of the adsorbed molecules, the density of the resulting monolayer, and the nature of the bonding at the interface.

A key aspect of the self-assembly of this compound is the interplay between the silane (B1218182) headgroup and the butyraldehyde (B50154) functional tail. The triethoxysilyl group governs the anchoring to the substrate, while the aldehyde functionality can influence the packing and ordering of the molecules within the monolayer through intermolecular interactions. For example, in the surface modification of titanium, this compound has been used as a coupling agent to bond chitosan (B1678972), demonstrating its ability to form a stable interfacial layer. researchgate.net The use of a non-aqueous solvent like toluene (B28343) can prevent the premature formation of polysiloxanes in solution, leading to a more uniform and well-ordered monolayer on the surface. researchgate.net

Table 1: Key Processes in the Adsorption and Self-Assembly of this compound

ProcessDescriptionKey Influencing Factors
Hydrolysis The ethoxy groups of the silane react with water to form reactive silanol groups.Water availability, pH, catalyst
Condensation Silanol groups react with hydroxyl groups on the substrate (hetero-condensation) or with other silanol groups (homo-condensation) to form siloxane bonds.Surface hydroxyl group density, temperature, solvent
Self-Assembly The organized arrangement of molecules on the substrate surface, driven by intermolecular forces and bonding to the surface.Molecular structure, solvent, deposition conditions

Quantum Chemical Calculations of Reactivity and Bonding Energetics (e.g., MOPAC, PM3 Optimization)

Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and bonding energetics of this compound at a fundamental level. Methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 (Parametrized Model 3), available in software packages like MOPAC, can provide valuable quantitative data on various molecular properties. unimi.itscbdd.com

These calculations can be used to determine the geometry of the this compound molecule, including bond lengths, bond angles, and dihedral angles. The optimization of the molecular geometry to its lowest energy state is a standard procedure in these calculations. wpmucdn.com For this compound, this would involve finding the most stable conformation of the flexible butyl chain and the orientation of the ethoxy groups.

Furthermore, quantum chemical calculations can elucidate the reactivity of different parts of the molecule. For instance, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, the silicon atom is an electrophilic center, susceptible to nucleophilic attack during hydrolysis. The aldehyde group also has its characteristic reactivity, which can be explored computationally.

The energetics of the hydrolysis and condensation reactions can be calculated to understand their feasibility and kinetics. For example, the activation energy for the hydrolysis of the Si-O bond can be computed, providing insight into the reaction rate. Similarly, the bond dissociation energies of the various bonds in the molecule can be calculated to predict its thermal stability.

Semi-empirical methods like PM3 offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger systems or for preliminary screening of molecular properties. github.ioopenmopac.net While less accurate than DFT, PM3 can still provide useful qualitative and semi-quantitative information on the geometry and electronic structure of organosilanes.

Table 2: Calculated Properties of a Model Trialkoxysilane using Quantum Chemical Methods

PropertyDescriptionTypical Calculated Value (Example)
Heat of Formation The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.Can be calculated using methods like PM3.
Dipole Moment A measure of the polarity of the molecule.Influences intermolecular interactions and solubility.
Frontier Orbital Energies (HOMO/LUMO) Indicate the electron-donating and electron-accepting abilities of the molecule, respectively, which are related to its reactivity.The energy gap between HOMO and LUMO is an indicator of chemical reactivity. european-coatings.com
Partial Atomic Charges The distribution of electron density among the atoms in the molecule.Identifies electrophilic and nucleophilic centers.

Predictive Models for Interfacial Adhesion and Material Performance

Silane coupling agents like this compound improve adhesion by forming a chemical bridge between the inorganic and organic phases. shinetsusilicone-global.comarcorepoxy.com The triethoxysilyl end of the molecule bonds to the inorganic surface, while the butyraldehyde functional group can react or physically entangle with the polymer matrix.

While the Kozeny-Carman equation is primarily used in fluid dynamics to describe the pressure drop of a fluid flowing through a packed bed of solids, its direct application to predict interfacial adhesion at the molecular level is not conventional. However, the principles of fluid flow and permeability at the interface, which the Kozeny-Carman equation addresses, can be conceptually linked to the penetration and wetting of the polymer resin into the silane-treated filler network. A well-dispersed filler with a permeable surface treatment will allow for better resin infiltration, potentially leading to stronger mechanical interlocking and improved adhesion.

More direct predictive models for interfacial adhesion often rely on understanding the chemical and physical interactions at the interface. These can include:

Surface Energy and Wetting Models: The work of adhesion can be predicted based on the surface energies of the silane-treated substrate and the polymer. Good wetting of the treated surface by the polymer is a prerequisite for strong adhesion.

Molecular Mechanics and Finite Element Models: These computational models can simulate the stress distribution at the interface under mechanical load, helping to predict the failure mechanisms and the interfacial strength.

Chemical Reaction Models: The extent of covalent bonding between the silane and the substrate, as well as between the silane and the polymer matrix, can be modeled to predict the chemical component of adhesion. The number and strength of these bonds are critical for a durable interface.

The performance of this compound as a coupling agent will depend on the specific polymer and filler system. The reactivity of the aldehyde group with the polymer matrix is a key factor. For polymers that can react with aldehydes, a strong covalent linkage can be formed. For other polymers, the adhesion may rely more on weaker interactions like hydrogen bonding and van der Waals forces.

Computational Fluid Dynamics in Microreactor Systems Utilizing this compound

Computational Fluid Dynamics (CFD) is a valuable tool for the design and analysis of microreactors used for chemical processes involving this compound. tees.ac.uk Microreactors offer advantages such as high surface-area-to-volume ratios, enhanced heat and mass transfer, and precise control over reaction conditions. comsol.com

CFD simulations can model the fluid flow, heat transfer, and chemical reactions occurring within the microreactor channels. For a system utilizing this compound, this could involve modeling its hydrolysis and condensation reactions to form a coating on the microchannel walls, or its use as a reactant in a continuous flow synthesis process.

Key aspects that can be investigated using CFD include:

Flow Distribution: Ensuring uniform flow distribution across multiple parallel microchannels is crucial for consistent product quality. CFD can be used to design inlet and outlet manifolds that achieve this. researchgate.net

Mixing: In reactions where this compound needs to be mixed with other reactants (e.g., water for hydrolysis), CFD can model the mixing efficiency at the microscale and help in designing effective micromixers.

Residence Time Distribution: The time that reactants spend in the reactor is a critical parameter. CFD can predict the residence time distribution, which is important for controlling the extent of reaction and minimizing side products.

Heat Transfer: The hydrolysis and condensation of silanes can be exothermic. CFD can model the temperature profile within the microreactor and ensure that the heat generated is effectively dissipated, preventing hotspots and maintaining optimal reaction temperatures.

Reaction Kinetics: By incorporating kinetic models for the reactions of this compound, CFD simulations can predict the conversion, yield, and selectivity of the process under different operating conditions.

For example, a CFD model could simulate the process of surface modification of a microchannel with this compound. This would involve modeling the transport of the silane to the channel walls and the kinetics of the surface reaction, taking into account the local concentrations and temperature. Such a model could be used to optimize the coating process to achieve a uniform and dense silane layer.

Table 3: Parameters Investigated in CFD Simulations of Microreactors

ParameterDescriptionRelevance to this compound Systems
Velocity Field The speed and direction of fluid flow throughout the microreactor.Determines residence time and mixing efficiency.
Pressure Drop The difference in pressure between the inlet and outlet of the microreactor.Influences pumping requirements and can affect flow distribution.
Temperature Profile The distribution of temperature within the microreactor.Affects reaction rates and material properties.
Species Concentration The concentration of reactants, intermediates, and products throughout the reactor.Used to predict reaction performance (conversion, yield, selectivity).

Q & A

Q. How is TESBA utilized in surface functionalization for biomaterial coatings?

TESBA is hydrolyzed to generate silanol groups, which form disiloxane bonds with hydroxylated surfaces (e.g., SiO₂ or titanium). The aldehyde moiety then reacts with primary amines in biomolecules (e.g., antibodies, chitosan) via Schiff base formation, enabling covalent immobilization. This protocol is validated in antibody attachment studies on SiO₂ and titanium-chitosan coatings for antimicrobial applications .

Q. What characterization techniques confirm successful TESBA-mediated surface modification?

Key techniques include:

  • ATR-FTIR : Detects siloxane bonds (1050–1100 cm⁻¹) and aldehyde peaks (~1720 cm⁻¹).
  • XPS : Confirms surface elemental composition changes (e.g., increased Si and C signals post-functionalization).
  • Contact Angle Measurements : Assess wettability changes, correlating with surface reactivity .

Q. What are common pitfalls in TESBA-based conjugation protocols?

Challenges include:

  • Incomplete Hydrolysis : Insufficient water exposure reduces silanol formation, leading to weak surface bonding.
  • Premature Aldehyde-Amine Reactions : Amine-containing buffers (e.g., Tris) can compete with target biomolecules, reducing coupling efficiency. Mitigation strategies involve controlled hydrolysis (pH 4–5, 25°C) and using inert buffers (e.g., PBS) during conjugation .

Advanced Research Questions

Q. How does TESBA’s alkyl chain length influence its performance compared to longer-chain homologs?

TESBA’s shorter chain enables faster reaction kinetics but offers lower stability in aqueous environments due to reduced hydrophobic interactions. Longer homologs (e.g., triethoxysilylundecanal) enhance biomolecule stability but require extended reaction times. Comparative studies highlight trade-offs between efficiency and durability .

Q. What factors govern the bond stability of TESBA-functionalized coatings under physiological conditions?

Critical factors include:

  • Hydrolysis Rate : Influenced by pH and temperature; acidic conditions accelerate silanol formation but may degrade substrates.
  • Surface Pretreatment : Plasma cleaning or piranha etching enhances hydroxyl group density, improving adhesion.
  • Crosslinking Strategies : Post-functionalization with glutaraldehyde or genipin can mitigate delamination observed in PBS immersion studies .

Q. How can researchers resolve discrepancies in reported adhesion strengths of TESBA-mediated coatings?

Systematic analysis of variables is required:

  • Surface Roughness : AFM or profilometry quantifies topography effects on adhesion.
  • Curing Conditions : Optimal curing at 60°C for 2 hours improves consistency across studies.
  • Statistical Validation : ANOVA identifies critical factors (e.g., silane concentration) contributing to variability .

Q. What advanced methodologies enable real-time monitoring of TESBA hydrolysis and conjugation kinetics?

Techniques include:

  • Quartz Crystal Microbalance (QCM) : Tracks mass changes during silane adsorption and biomolecule binding.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics in aqueous environments.
  • In Situ FTIR : Captures intermediate species during hydrolysis and conjugation .

Methodological Considerations

Q. How to design experiments comparing TESBA with other silanes (e.g., APTES, MPTES) for biomedical coatings?

  • Controlled Variables : Maintain consistent surface pretreatment, curing conditions, and biomolecule concentrations.
  • Performance Metrics : Quantify adhesion strength (scratch tests), biofilm inhibition (CFU counts), and cytocompatibility (Saos-2 cell proliferation assays).
  • Data Normalization : Express results relative to uncoated controls to isolate silane-specific effects .

Q. What statistical approaches are recommended for analyzing contradictory data in TESBA studies?

  • Multivariate Regression : Identifies interactions between variables (e.g., pH, temperature).
  • Meta-Analysis : Aggregates data from disparate studies to assess trends (e.g., correlation between chain length and coating durability).
  • Error Source Analysis : Distinguishes methodological inconsistencies (e.g., variations in surface cleaning protocols) from intrinsic material limitations .

Data Presentation and Validation

Q. How should researchers present TESBA-related data to ensure reproducibility?

  • Detailed Protocols : Specify hydrolysis duration, solvent composition, and curing parameters.
  • Raw Data Inclusion : Provide FTIR/XPS spectra, adhesion force measurements, and statistical summaries.
  • Negative Controls : Report results for non-functionalized surfaces and competing silanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.